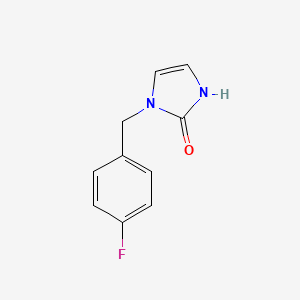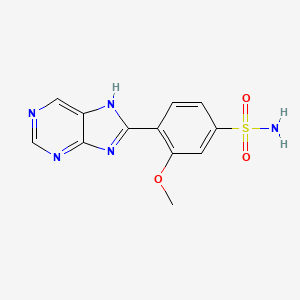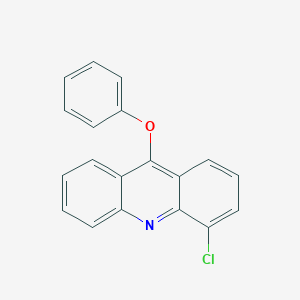![molecular formula C8H15N3S B12935982 2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine CAS No. 66287-37-4](/img/structure/B12935982.png)
2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine is a chemical compound that features an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine typically involves the reaction of 5-methyl-1H-imidazole-4-carboxaldehyde with ethylamine and thiol-containing reagents under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by gradual warming to room temperature and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
化学反応の分析
Types of Reactions
2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole form using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Halogenating Agents: Bromine, chlorine.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Dihydroimidazole Derivatives: Formed through reduction reactions.
Halogenated Imidazole Derivatives: Formed through substitution reactions.
科学的研究の応用
2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modulating biological pathways, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Imidazol-4-ylethylamine: Similar structure but lacks the thioether linkage.
1-Methyl-1H-imidazole-4-ylmethanol: Contains a hydroxyl group instead of an ethylamine group.
5-Methyl-1H-imidazole-4-carboxaldehyde: Precursor in the synthesis of 2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine.
Uniqueness
2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine is unique due to its thioether linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
66287-37-4 |
|---|---|
分子式 |
C8H15N3S |
分子量 |
185.29 g/mol |
IUPAC名 |
2-[1-(5-methyl-1H-imidazol-4-yl)ethylsulfanyl]ethanamine |
InChI |
InChI=1S/C8H15N3S/c1-6-8(11-5-10-6)7(2)12-4-3-9/h5,7H,3-4,9H2,1-2H3,(H,10,11) |
InChIキー |
KKYRDMJUIDKBQG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1)C(C)SCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile](/img/structure/B12935911.png)
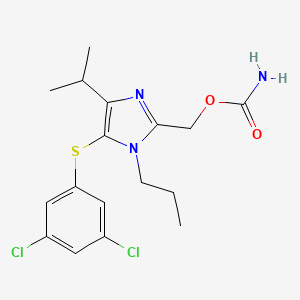
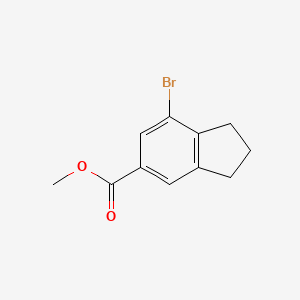


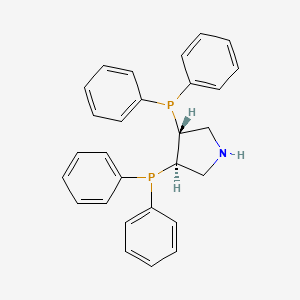


![Tert-butyl octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B12935965.png)
